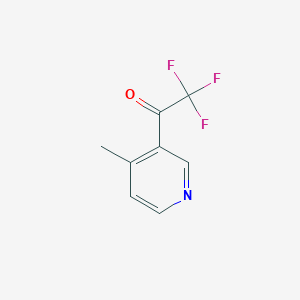

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethanone

Description

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-yl)-ethanone is a fluorinated ketone derivative featuring a trifluoromethyl group attached to a pyridine ring substituted with a methyl group at the 4-position. This compound belongs to a class of molecules where the trifluoroacetyl moiety enhances electrophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

1060804-96-7 |

|---|---|

Molecular Formula |

C8H6F3NO |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

OGARYPOUBAKSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, the fluorine atoms can influence the binding affinity and selectivity of the compound to its molecular targets. The trifluoromethyl group can enhance metabolic stability and lipophilicity, affecting the compound's distribution and excretion.

Molecular Targets and Pathways Involved:

Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.

Receptors: It can bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Electronic Effects :

- The trifluoroacetyl group in all analogs acts as a strong electron-withdrawing group, enhancing reactivity toward nucleophilic substitution or condensation reactions. For example, the triazole derivative () undergoes acid-switchable cyclization with high yields (80–85%) due to this electrophilicity .

- Substituents on the pyridine ring (e.g., methyl in the target compound vs. fluorine in ) modulate electronic density. A 2-fluoropyridin-4-yl analog () may exhibit altered dipole moments compared to the 4-methylpyridin-3-yl variant, impacting solubility and binding affinity .

Synthetic Accessibility :

- The hydrochloride salt derivative () demonstrates the feasibility of salt formation to improve crystallinity and handling .

- Triazole-containing analogs () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), showcasing compatibility with fluorine-rich systems .

Thioether-triazole hybrids () may leverage sulfur’s nucleophilicity for targeted drug delivery or enzyme inhibition .

Physical Properties :

- Melting points for triazole derivatives (105–108°C, ) indicate moderate crystallinity, whereas salts (e.g., hydrochloride in ) likely have higher thermal stability .

- Predicted density (1.371 g/cm³) and pKa (-2.46) for chloro-trifluoromethylpyridine derivatives () highlight their lipophilicity and strong acidity, critical for agrochemical formulations .

Q & A

Q. What are the optimal synthetic conditions for 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethanone to maximize yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-methyl-pyridin-3-yl precursors with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under inert atmospheres to minimize side reactions . Key parameters include:

- Temperature : 0–25°C to control exothermic reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures ≥95% purity .

Table 1 : Example Reaction Conditions

| Precursor | Trifluoroacetylating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Methyl-pyridin-3-amine | Trifluoroacetic anhydride | DCM | 78 | 97 |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration. For example, the trifluoromethyl group shows a singlet at ~110 ppm in NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 193.04 (CHFNO) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the ketone, enhancing electrophilicity. This accelerates nucleophilic additions (e.g., Grignard reactions) but may require:

- Solvent Optimization : Use THF or DMF to stabilize transition states.

- Catalysts : Lewis acids (e.g., BF-EtO) improve regioselectivity .

Computational studies (DFT) predict a 15–20% increase in reactivity compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. A systematic approach includes:

- Reproducibility Checks : Validate bioassays (e.g., enzyme inhibition) under standardized pH, temperature, and solvent conditions .

- Impurity Profiling : LC-MS identifies trace byproducts (e.g., hydrolyzed ketones) that may interfere with activity .

Table 2 : Case Study on Bioactivity Variability

| Study | IC (μM) | Purity (%) | Assay Conditions |

|---|---|---|---|

| A | 0.5 | 99 | pH 7.4, 37°C |

| B | 2.1 | 85 | pH 6.8, 25°C |

Q. What computational methods are recommended for modeling target interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses with enzymes (e.g., cytochrome P450). The trifluoromethyl group shows strong hydrophobic interactions in binding pockets .

- MD Simulations : GROMACS models dynamic interactions over 100 ns trajectories, revealing stability in aqueous/lipid interfaces .

- QM/MM : Hybrid quantum mechanics/molecular mechanics optimizes transition states for reaction mechanism studies .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer : Fluorinated compounds often exhibit low crystal symmetry. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.